1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoyl]pyrrolidine-2-carboxylic acid
Description
This compound is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected dipeptide derivative, structurally composed of L-isoleucine (Ile) and L-proline (Pro) residues. Its IUPAC name reflects the Fmoc group attached to the isoleucine backbone and the pyrrolidine-2-carboxylic acid moiety (a proline derivative). Key identifiers include:
- CAS Number: Multiple synonyms (e.g., Fmoc-Ile-Pro-OH, MFCD00237659) and CAS-associated entries are listed, confirming its identity as a peptide synthesis intermediate .
- Applications: Primarily used in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s orthogonal protection strategy, enabling sequential coupling and deprotection .
Properties
Molecular Formula |
C26H30N2O5 |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C26H30N2O5/c1-3-16(2)23(24(29)28-14-8-13-22(28)25(30)31)27-26(32)33-15-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,16,21-23H,3,8,13-15H2,1-2H3,(H,27,32)(H,30,31) |
InChI Key |
MLWNAAGBZTXNOG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(9-Fluorenylmethoxycarbonyl)-L-isoleucyl-L-proline” typically involves solid-phase peptide synthesis. This method allows for the step-by-step assembly of the peptide chain while it is attached to an insoluble resin support. The fluorenylmethoxycarbonyl group is introduced by reacting the amino group with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium bicarbonate .
Industrial Production Methods
In industrial settings, the synthesis of “N-(9-Fluorenylmethoxycarbonyl)-L-isoleucyl-L-proline” is often carried out using automated peptide synthesizers. These machines can perform the repetitive steps of solid-phase peptide synthesis efficiently, allowing for the large-scale production of peptides. The final product is typically purified using reverse-phase high-performance liquid chromatography to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
“N-(9-Fluorenylmethoxycarbonyl)-L-isoleucyl-L-proline” undergoes several types of chemical reactions, including:
Deprotection Reactions: The fluorenylmethoxycarbonyl group is removed using a base such as piperidine, which forms a stable adduct with the byproduct, preventing it from reacting with the substrate.
Coupling Reactions: The amino acids are coupled using reagents such as N,N’-dicyclohexylcarbodiimide and 4-dimethylaminopyridine.
Common Reagents and Conditions
Deprotection: 20% piperidine in N,N-dimethylformamide is commonly used for the removal of the fluorenylmethoxycarbonyl group.
Major Products
The major products formed from these reactions are the desired peptides with the fluorenylmethoxycarbonyl group removed, allowing for further reactions or final use in research and applications .
Scientific Research Applications
“N-(9-Fluorenylmethoxycarbonyl)-L-isoleucyl-L-proline” is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of “N-(9-Fluorenylmethoxycarbonyl)-L-isoleucyl-L-proline” involves the protection of the amino terminus of peptides during synthesis. The fluorenylmethoxycarbonyl group prevents unwanted side reactions, allowing for the selective formation of peptide bonds. The removal of the fluorenylmethoxycarbonyl group is facilitated by the base-labile nature of the protecting group, which is rapidly cleaved by bases such as piperidine .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound belongs to a family of Fmoc-protected amino acid derivatives. Below is a comparative analysis with structurally related analogs:
Key Comparative Insights
Backbone Modifications: The target compound’s pyrrolidine-2-carboxylic acid (Pro derivative) contrasts with piperazine-acetic acid (), which lacks the cyclic secondary amine of proline. Piperazine derivatives may exhibit altered solubility and hydrogen-bonding capacity .
Functional Group Reactivity :
- The allyl group in ’s compound introduces unsaturation, enabling click chemistry or thiol-ene reactions, unlike the saturated side chain in the target compound .
- Diastereomer mixtures (e.g., ) complicate purification and chiral resolution, whereas stereospecific variants () ensure consistency in asymmetric synthesis .
Applications in Synthesis: The target compound’s Fmoc-Ile-Pro-OH structure is critical for incorporating Ile-Pro motifs into peptides, whereas piperazine derivatives () are more suited for non-peptidic scaffolds (e.g., small-molecule inhibitors) . Allyl-substituted pyrrolidines () may serve as clickable handles for bioconjugation, a feature absent in the target compound .
Research Findings and Practical Considerations
- Solubility : Fmoc-protected proline derivatives (e.g., target compound) typically exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DCM), critical for SPPS . Piperazine analogs () may show improved aqueous solubility due to the acetic acid moiety .
- Stability : The Fmoc group’s UV sensitivity and base-labile nature are consistent across all compounds, requiring anhydrous conditions during synthesis .
- Commercial Availability : Vendor-specific catalog numbers (e.g., STA-AA12734 in ) highlight commercial accessibility for some analogs, while others (e.g., ) are less commonly listed .
Biological Activity
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoyl]pyrrolidine-2-carboxylic acid is a complex organic compound that belongs to a class of amino acids and derivatives. The unique structure of this compound, which includes a pyrrolidine ring and a fluorenyl group, suggests potential biological activities that could be relevant in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 397.49 g/mol. The presence of the fluorenyl group enhances lipophilicity, which may influence its interaction with biological systems.
1. Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, certain derivatives have shown effectiveness against various bacterial strains, suggesting that modifications to the fluorenyl or pyrrolidine portions can enhance this activity.
2. Neuroprotective Effects
Studies have reported that analogs of this compound may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The mechanism is believed to involve modulation of neuroinflammatory pathways and protection against oxidative stress.
3. Anti-inflammatory Properties
The compound may also exert anti-inflammatory effects by influencing cytokine production and immune responses. This activity is crucial for developing therapeutics aimed at inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through its structure-activity relationship (SAR). Modifications to the fluorenyl or pyrrolidine moieties can significantly impact its biological efficacy. For example:
| Modification | Effect on Activity |
|---|---|
| Fluorenyl group enhancement | Increased lipophilicity and receptor binding |
| Pyrrolidine ring alterations | Variability in enzyme interactions |
| Carboxylic acid functionality | Influence on solubility and bioavailability |
Case Studies
Several studies have explored the biological activities of compounds related to this compound:
- Antimicrobial Study : A derivative was tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations, indicating potential as an antimicrobial agent.
- Neuroprotection Research : In vitro studies showed that structural analogs could protect neuronal cells from apoptosis induced by oxidative stress, suggesting therapeutic potential for neurodegenerative conditions.
- Inflammatory Response Modulation : Experiments indicated that certain derivatives could downregulate pro-inflammatory cytokines in macrophage cultures, highlighting their potential in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
